

# The Rise and Fall of Aleglitazar: A Dual PPAR Agonist's Journey

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Aleglitazar**

Cat. No.: **B3328504**

[Get Quote](#)

A Technical Guide on the Discovery, Development, and Discontinuation of a Promising Cardiorenal and Metabolic Agent

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Aleglitazar** (RO0728804) was a potent and balanced dual peroxisome proliferator-activated receptor (PPAR) alpha ( $\alpha$ ) and gamma ( $\gamma$ ) agonist developed by Hoffmann-La Roche for the management of type 2 diabetes mellitus (T2DM) and the reduction of cardiovascular risk.[\[1\]](#)[\[2\]](#) The rationale for its development was based on the potential synergistic benefits of combining PPAR $\alpha$ -mediated lipid-lowering effects with PPAR $\gamma$ -mediated improvements in insulin sensitivity and glycemic control.[\[3\]](#)[\[4\]](#) Extensive preclinical and clinical development programs were undertaken, culminating in the large-scale Phase III cardiovascular outcomes trial, AleCardio. Despite promising early-phase results, the development of **aleglitazar** was ultimately terminated due to a lack of cardiovascular efficacy and the emergence of significant safety concerns, including an increased risk of heart failure, renal impairment, and bone fractures.[\[5\]](#)[\[6\]](#)[\[7\]](#) This in-depth technical guide details the discovery and development history of **aleglitazar**, from its molecular design to the outcomes of its pivotal clinical trials. It provides a comprehensive overview of its mechanism of action, preclinical pharmacology, and clinical trial data, along with detailed experimental protocols for key studies. This document serves as a valuable case study for researchers and professionals in the field of drug development,

highlighting the complexities and challenges of developing novel therapies for metabolic and cardiovascular diseases.

## Introduction: The Rationale for Dual PPAR $\alpha/\gamma$ Agonism

Type 2 diabetes mellitus is a complex metabolic disorder characterized by hyperglycemia, insulin resistance, and dyslipidemia, all of which contribute to an elevated risk of cardiovascular disease.<sup>[4]</sup> Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear hormone receptors that act as transcription factors to regulate the expression of genes involved in glucose and lipid metabolism.<sup>[3][8]</sup> The three main isoforms are:

- PPAR $\alpha$ : Primarily expressed in the liver, heart, and skeletal muscle, its activation leads to increased fatty acid oxidation and lipoprotein metabolism, resulting in decreased triglycerides and increased high-density lipoprotein (HDL) cholesterol.<sup>[9]</sup>
- PPAR $\gamma$ : Highly expressed in adipose tissue, its activation enhances insulin sensitivity, promotes glucose uptake, and regulates adipocyte differentiation.<sup>[9]</sup>
- PPAR $\delta$  (or  $\beta$ ): Ubiquitously expressed, it is involved in fatty acid metabolism and energy homeostasis.

The therapeutic potential of targeting PPARs was established with the clinical success of fibrates (PPAR $\alpha$  agonists) for dyslipidemia and thiazolidinediones (TZDs; PPAR $\gamma$  agonists) for T2DM. However, each class of drugs has limitations and characteristic side effects.<sup>[10]</sup> This led to the hypothesis that a dual PPAR $\alpha/\gamma$  agonist could offer a more comprehensive treatment for T2DM by simultaneously addressing both dyslipidemia and hyperglycemia, potentially leading to improved cardiovascular outcomes.<sup>[3][11]</sup> **Aleglitazar** was rationally designed as a potent and balanced dual agonist to achieve this therapeutic goal.<sup>[12][13]</sup>

## Discovery and Preclinical Development Molecular Design and Synthesis

**Aleglitazar**, chemically known as (2S)-2-methoxy-3-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl}propanoic acid, emerged from a research program focused on designing novel  $\alpha$ -alkoxy- $\beta$ -arylpropionic acids as balanced PPAR $\alpha/\gamma$  co-agonists.<sup>[2][13]</sup> The

synthesis and structure-activity relationship (SAR) studies aimed to optimize potency and balance the activity on both PPAR isoforms.[13] X-ray crystallography studies of **aleglitazar** in complex with both PPAR $\alpha$  and PPAR $\gamma$  receptors confirmed its binding mode and provided insights into its dual agonistic activity.[13]

## In Vitro Pharmacology

Cell-based reporter gene assays were utilized to determine the potency and selectivity of **aleglitazar** for the human PPAR isoforms. These studies demonstrated that **aleglitazar** is a highly potent and balanced dual agonist for PPAR $\alpha$  and PPAR $\gamma$ , with significantly less activity on PPAR $\delta$ .[8]

Table 1: In Vitro Potency of **Aleglitazar** on Human PPAR Isoforms

| Compound    | PPAR $\alpha$ EC50 (nM) | PPAR $\gamma$ EC50 (nM) | PPAR $\delta$ EC50 (nM) |
|-------------|-------------------------|-------------------------|-------------------------|
| Aleglitazar | 5                       | 9                       | >10,000                 |

Data sourced from a comprehensive 12-concentration dose-response analysis using a cell-based assay.[8]

## Preclinical Pharmacology in Animal Models

The efficacy of **aleglitazar** was evaluated in various animal models of diabetes and dyslipidemia. In preclinical studies, **aleglitazar** demonstrated beneficial effects on glucose homeostasis and lipid profiles.[14] In obese, hypertriglyceridemic, insulin-resistant rhesus monkeys, **aleglitazar** treatment led to significant reductions in triglycerides and low-density lipoprotein (LDL) cholesterol, and a marked increase in HDL cholesterol.[15] Furthermore, it improved insulin sensitivity and resulted in a modest reduction in body weight.[15] Similar positive effects on glucose clearance, insulin resistance, and lipid parameters were observed in other preclinical models.[14]

## Preclinical Toxicology

A comprehensive non-clinical safety evaluation of **aleglitazar** and its major human metabolite was conducted.[16] These studies included safety pharmacology, genotoxicity, repeat-dose toxicity, reproductive toxicity, and carcinogenicity studies. The main target organs identified

were consistent with other PPAR agonists and included effects on red blood cell parameters, liver, heart, kidney, and adipose tissue, as well as fluid accumulation.[16] No statistically significant increase in tumors was observed in the rat carcinogenicity study.[16] In the mouse carcinogenicity study, an increased incidence of angiomatous tumors was noted.[16] Overall, the preclinical safety profile was considered to support the progression of **aleglitazar** into Phase III clinical trials.[16]

## Clinical Development

The clinical development program for **aleglitazar** was extensive, encompassing Phase I, II, and III studies to evaluate its pharmacokinetics, pharmacodynamics, efficacy, and safety.

### Phase I and II Clinical Studies

Phase I studies in healthy volunteers and patients with T2DM established the pharmacokinetic and pharmacodynamic profile of **aleglitazar**, demonstrating dose-proportional exposure and no significant accumulation with once-daily dosing.[17]

The Phase II program included several key studies. A randomized, double-blind, placebo-controlled study investigated the effects of **aleglitazar** on insulin sensitivity using a hyperinsulinemic-euglycemic clamp technique in patients with T2DM inadequately controlled with metformin.[2] This study showed that **aleglitazar** significantly improved whole-body insulin sensitivity.[2]

The SYNCHRONY study was a pivotal Phase IIb, randomized, double-blind, placebo- and active-controlled, dose-ranging study designed to assess the efficacy and safety of **aleglitazar** in patients with T2DM.[18][19]

Table 2: Key Efficacy Results from the SYNCHRONY Phase II Trial (16 weeks)

| Treatment Group    | Change in HbA1c (%) from Baseline | Change in Triglycerides (%) from Baseline | Change in HDL-C (%) from Baseline |
|--------------------|-----------------------------------|-------------------------------------------|-----------------------------------|
| Placebo            | -0.3                              | -6                                        | +5                                |
| Aleglitazar 50 µg  | -0.36                             | -26                                       | +12                               |
| Aleglitazar 150 µg | -0.85                             | -37                                       | +18                               |
| Aleglitazar 300 µg | -1.03                             | -44                                       | +20                               |
| Aleglitazar 600 µg | -1.35                             | -48                                       | +25                               |
| Pioglitazone 45 mg | -0.71                             | -15                                       | +10                               |

Data are mean changes from baseline.[\[18\]](#)

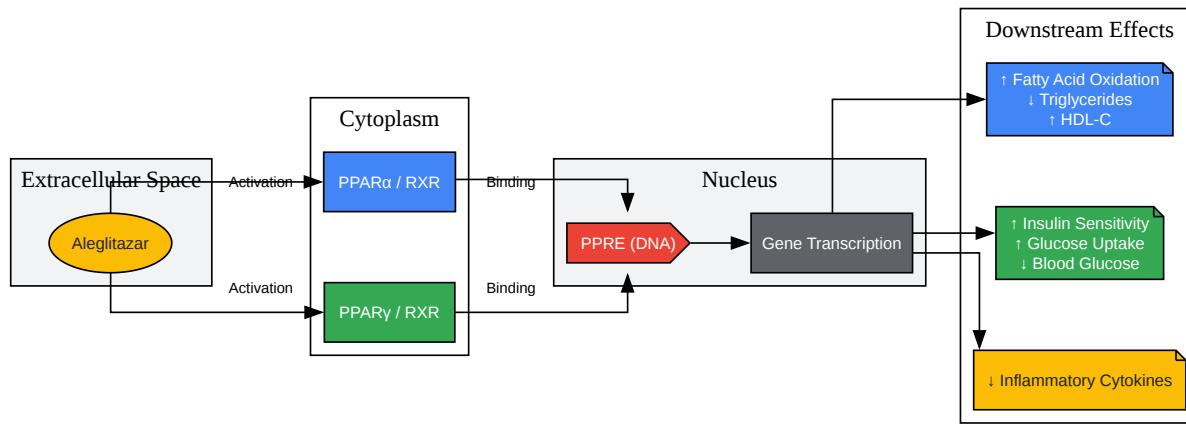
The SYNCHRONY study demonstrated that **aleglitazar** produced dose-dependent improvements in glycemic control and lipid parameters.[\[18\]](#) The 150 µg dose was selected for Phase III development as it offered a favorable balance of efficacy and safety, with a lower incidence of PPAR $\gamma$ -related side effects such as edema and weight gain compared to higher doses and the active comparator, pioglitazone.[\[18\]](#)[\[20\]](#)

## The AleCardio Phase III Cardiovascular Outcomes Trial

The AleCardio trial was a large-scale, multicenter, randomized, double-blind, placebo-controlled Phase III study designed to evaluate the efficacy and safety of **aleglitazar** in reducing cardiovascular morbidity and mortality in patients with T2DM and a recent acute coronary syndrome (ACS).[\[17\]](#)[\[21\]](#) A total of 7,226 patients were randomized to receive either 150 µg of **aleglitazar** or placebo once daily, in addition to standard of care.[\[21\]](#) The primary efficacy endpoint was the time to the first occurrence of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[\[17\]](#)

Table 3: Key Outcomes of the AleCardio Phase III Trial

| Endpoint                             | Aleglitazar<br>(n=3,613) | Placebo<br>(n=3,613) | Hazard Ratio<br>(95% CI) | p-value |
|--------------------------------------|--------------------------|----------------------|--------------------------|---------|
| <hr/>                                |                          |                      |                          |         |
| Primary Efficacy                     |                          |                      |                          |         |
| Endpoint                             |                          |                      |                          |         |
| <hr/>                                |                          |                      |                          |         |
| CV Death,                            |                          |                      |                          |         |
| Nonfatal MI, or                      | 9.5%                     | 10.0%                | 0.96 (0.83 - 1.11)       | 0.57    |
| Nonfatal Stroke                      |                          |                      |                          |         |
| <hr/>                                |                          |                      |                          |         |
| Key Safety                           |                          |                      |                          |         |
| Endpoints                            |                          |                      |                          |         |
| <hr/>                                |                          |                      |                          |         |
| Hospitalization<br>for Heart Failure | 3.4%                     | 2.8%                 | 1.21 (0.94 - 1.56)       | 0.14    |
| Renal<br>Dysfunction                 | 7.4%                     | 2.7%                 | 2.85 (2.25 - 3.60)       | <0.001  |
| <hr/>                                |                          |                      |                          |         |
| Gastrointestinal<br>Hemorrhage       | 2.4%                     | 1.7%                 | 1.42 (1.04 - 1.94)       | 0.03    |
| <hr/>                                |                          |                      |                          |         |
| Bone Fractures                       | 2.2%                     | 1.6%                 | 1.42 (1.00 - 2.01)       | 0.05    |


Data reported as the percentage of patients experiencing the event.[\[21\]](#)

The AleCardio trial was terminated prematurely in July 2013 on the recommendation of the independent Data and Safety Monitoring Board (DSMB) due to a lack of efficacy in reducing the primary cardiovascular endpoint and an increase in serious adverse events.[\[7\]](#)[\[22\]](#) The results showed no significant difference between the **aleglitazar** and placebo groups for the primary composite endpoint.[\[21\]](#) However, treatment with **aleglitazar** was associated with a statistically significant increase in the incidence of renal dysfunction and gastrointestinal hemorrhage, and a trend towards an increased risk of heart failure and bone fractures.[\[21\]](#)

## Mechanism of Action and Signaling Pathway

**Aleglitazar** exerts its effects by binding to and activating both PPAR $\alpha$  and PPAR $\gamma$ . These receptors form heterodimers with the retinoid X receptor (RXR) and then bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter

regions of target genes. This binding modulates the transcription of numerous genes involved in lipid and glucose metabolism, as well as inflammation.



[Click to download full resolution via product page](#)

Figure 1: **Aleglitazar's PPAR $\alpha$ / $\gamma$  Signaling Pathway**

## Experimental Protocols

### In Vitro PPAR Activation Assay

- Objective: To determine the functional potency (EC50) of **aleglitazar** on human PPAR $\alpha$ , PPAR $\gamma$ , and PPAR $\delta$ .
- Methodology: A cell-based transcriptional activation assay was used. Mammalian cells (e.g., CHO or HEK293) were transiently co-transfected with two plasmids: one expressing the full-length human PPAR isoform ( $\alpha$ ,  $\gamma$ , or  $\delta$ ) and another containing a luciferase reporter gene under the control of a PPRE-containing promoter.
- Procedure:
  - Transfected cells were plated in 96-well plates.

- Cells were treated with a range of concentrations of **aleglitazar** or reference compounds for 24 hours.
- After incubation, cells were lysed, and luciferase activity was measured using a luminometer.
- Dose-response curves were generated by plotting luciferase activity against the logarithm of the compound concentration.
- EC50 values were calculated using a four-parameter logistic fit.


## Preclinical Efficacy Study in Rhesus Monkeys

- Objective: To evaluate the effects of **aleglitazar** on lipid and glycemic parameters in a primate model of metabolic syndrome.
- Animal Model: Obese, hypertriglyceridemic, insulin-resistant male rhesus monkeys.
- Procedure:
  - Animals underwent a 28-day baseline assessment period with vehicle administration.
  - Aleglitazar** (0.03 mg/kg/day) was administered orally for 42 days.
  - A 63-day washout period followed the treatment phase.
  - Blood samples were collected at baseline, at the end of the treatment period, and at the end of the washout period for the measurement of plasma lipids (triglycerides, HDL-C, LDL-C), apolipoproteins, and markers of glycemic control (glucose, insulin).
  - Insulin sensitivity was assessed using a hyperinsulinemic-euglycemic clamp.
- Key Parameters Measured: Plasma triglycerides, HDL-C, LDL-C, apolipoprotein A-I, apolipoprotein A-II, fasting glucose, fasting insulin, and glucose infusion rate during the clamp.

## AleCardio Clinical Trial Protocol (NCT01042769)

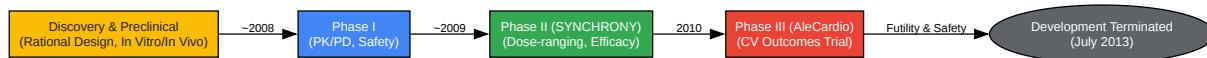
- Study Design: A Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
- Patient Population: Patients with type 2 diabetes mellitus and a recent acute coronary syndrome (myocardial infarction or unstable angina).
- Inclusion Criteria (abbreviated):
  - Age  $\geq$  18 years.
  - Diagnosis of T2DM.
  - Hospitalization for an ACS event within 14-42 days prior to randomization.
- Exclusion Criteria (abbreviated):
  - Severe heart failure (NYHA Class IV).
  - Planned coronary revascularization.
  - Estimated glomerular filtration rate (eGFR)  $<$  30 mL/min/1.73m<sup>2</sup>.
- Intervention:
  - **Aleglitazar** 150  $\mu$ g once daily.
  - Matching placebo once daily.
  - Both groups received standard of care for T2DM and secondary prevention of cardiovascular events.
- Primary Efficacy Endpoint: Time from randomization to the first occurrence of a major adverse cardiovascular event (MACE), defined as the composite of cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.
- Key Safety Endpoints: Hospitalization for heart failure, renal dysfunction (defined as a doubling of serum creatinine or need for dialysis), gastrointestinal hemorrhage, and bone fractures.

- Statistical Analysis: The primary efficacy analysis was based on a time-to-event analysis using a Cox proportional hazards model in the intent-to-treat population.



[Click to download full resolution via product page](#)

Figure 2: AleCardio Clinical Trial Workflow


## Discussion and Conclusion

The development of **aleglitazar** represents a significant endeavor in the pursuit of a novel therapy for T2DM and cardiovascular risk reduction. The rationale for a dual PPAR $\alpha$ /y agonist was scientifically sound, and early-phase clinical data were promising. However, the ultimate failure of the AleCardio trial to demonstrate cardiovascular benefit, coupled with the emergence of serious safety signals, led to the discontinuation of the program.

The **aleglitazar** story offers several important lessons for drug development:

- **Translational Challenges:** The beneficial effects observed in preclinical models and on surrogate endpoints in early-phase trials did not translate into a reduction in hard cardiovascular outcomes in a high-risk patient population.
- **The Importance of Cardiovascular Outcome Trials (CVOTs):** The AleCardio trial underscores the critical role of large-scale CVOTs in definitively establishing the benefit-risk profile of new therapies for T2DM.
- **Class-Related versus Compound-Specific Effects:** The adverse events observed with **aleglitazar**, such as heart failure and edema, are known class effects of PPAR $\gamma$  agonists. However, the renal and gastrointestinal safety signals may have been more specific to the compound or the patient population studied.
- **The Evolving Landscape of T2DM Treatment:** The development of **aleglitazar** occurred before the advent of SGLT2 inhibitors and GLP-1 receptor agonists, which have since demonstrated robust cardiovascular and renal benefits.

In conclusion, while **aleglitazar** did not fulfill its therapeutic promise, its development journey has provided valuable insights into the complexities of PPAR biology and the challenges of developing drugs for multifactorial diseases like T2DM. The comprehensive data generated from the **aleglitazar** program will continue to inform future research in the field of metabolic and cardiovascular drug discovery.



[Click to download full resolution via product page](#)

Figure 3: **Aleglitazar** Development Timeline**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [indigobiosciences.com](http://indigobiosciences.com) [indigobiosciences.com]
- 2. Aleglitazar, a dual peroxisome proliferator-activated receptor- $\alpha/\gamma$  agonist, improves insulin sensitivity, glucose control and lipid levels in people with type 2 diabetes: findings from a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [cdn.clinicaltrials.gov](http://cdn.clinicaltrials.gov) [cdn.clinicaltrials.gov]
- 4. [vrn.nl](http://vrn.nl) [vrn.nl]
- 5. Exposure and response analysis of aleglitazar on cardiovascular risk markers and safety outcomes: An analysis of the AleCardio trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [hra.nhs.uk](http://hra.nhs.uk) [hra.nhs.uk]
- 7. [raybiotech.com](http://raybiotech.com) [raybiotech.com]
- 8. Comparative molecular profiling of the PPAR $\alpha/\gamma$  activator aleglitazar: PPAR selectivity, activity and interaction with cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [caymanchem.com](http://caymanchem.com) [caymanchem.com]
- 10. Therapeutic potential of aleglitazar, a new dual PPAR- $\alpha/\gamma$  agonist: implications for cardiovascular disease in patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [indigobiosciences.com](http://indigobiosciences.com) [indigobiosciences.com]
- 12. [ClinicalTrials.gov](http://ClinicalTrials.gov) [clinicaltrials.gov]
- 13. Effects of the dual peroxisome proliferator-activated receptor- $\alpha/\gamma$  agonist aleglitazar on renal function in patients with stage 3 chronic kidney disease and type 2 diabetes: a Phase IIb, randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aleglitazar, a dual PPAR $\alpha$  and PPAR $\gamma$  agonist for the potential oral treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of aleglitazar, a balanced dual peroxisome proliferator-activated receptor  $\alpha/\gamma$  agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Non-clinical safety evaluation and risk assessment to human of aleglitazar, a dual PPAR  $\alpha/\gamma$  agonist, and its major human metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the dual peroxisome proliferator-activated receptor  $\alpha/\gamma$  agonist aleglitazar to reduce cardiovascular events in patients with acute coronary syndrome and type 2 diabetes mellitus: rationale and design of the AleCardio trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of the dual peroxisome proliferator-activated receptor-alpha/gamma agonist aleglitazar on risk of cardiovascular disease in patients with type 2 diabetes (SYNCHRONY): a phase II, randomised, dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Roche to Commence Phase III Trials with Innovative Treatment Designed to Lower Cardiovascular Risk in Diabetes Patients with Recent Heart Attack - BioSpace [biospace.com]
- 20. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of aleglitazar on cardiovascular outcomes after acute coronary syndrome in patients with type 2 diabetes mellitus: the AleCardio randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PPARy signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Rise and Fall of Aleglitazar: A Dual PPAR Agonist's Journey]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3328504#discovery-and-development-history-of-aleglitazar>

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)